molecular formula C12H19NO B12897689 1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one

1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one

Katalognummer: B12897689
Molekulargewicht: 193.28 g/mol
InChI-Schlüssel: PRGCCJPXJZTXMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a hexahydroindolizine ring fused with a butanone moiety

Vorbereitungsmethoden

The synthesis of 1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, utilizing catalysts and specific reagents to facilitate the process .

Analyse Chemischer Reaktionen

1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .

Wissenschaftliche Forschungsanwendungen

1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one can be compared with other similar compounds, such as:

    1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)propan-1-one: Similar structure but with a propanone group instead of butanone.

    1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)pentan-1-one: Similar structure but with a pentanone group instead of butanone.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .

Eigenschaften

Molekularformel

C12H19NO

Molekulargewicht

193.28 g/mol

IUPAC-Name

1-(1,2,3,5,6,8a-hexahydroindolizin-8-yl)butan-1-one

InChI

InChI=1S/C12H19NO/c1-2-5-12(14)10-6-3-8-13-9-4-7-11(10)13/h6,11H,2-5,7-9H2,1H3

InChI-Schlüssel

PRGCCJPXJZTXMB-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)C1=CCCN2C1CCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.